![molecular formula C15H19F17N2Si B12309413 N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine CAS No. 186599-47-3](/img/structure/B12309413.png)
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine is a complex organosilicon compound characterized by its unique structure, which includes a dimethylamino group, a heptadecafluorodecyl chain, and a methylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine typically involves the reaction of dimethylaminopropylamine with a heptadecafluorodecylsilane derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive fluorinated and silyl groups. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes stringent control of reaction parameters such as temperature, pressure, and reactant concentrations. Post-reaction, the compound is purified using advanced techniques like high-performance liquid chromatography (HPLC) to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated siloxanes, while reduction can produce fluorinated silanes. Substitution reactions can result in a variety of substituted organosilicon compounds .
Scientific Research Applications
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine has several scientific research applications:
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine involves its interaction with molecular targets through its fluorinated and silyl groups. These interactions can lead to the formation of stable complexes with target molecules, enhancing their chemical and physical properties. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated and silyl groups, which impart exceptional chemical stability, hydrophobicity, and reactivity. These properties make it a valuable compound for various applications that require robust and versatile chemical reagents .
Properties
CAS No. |
186599-47-3 |
|---|---|
Molecular Formula |
C15H19F17N2Si |
Molecular Weight |
578.38 g/mol |
IUPAC Name |
N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H19F17N2Si/c1-33(2)35(5,34(3)4)7-6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h6-7H2,1-5H3 |
InChI Key |
XCHWSLCPPHNNRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


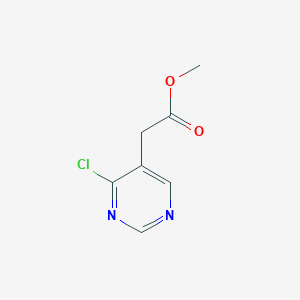

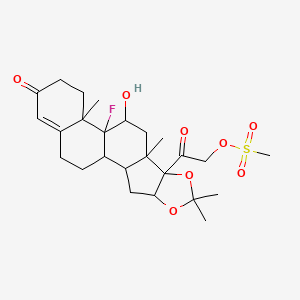
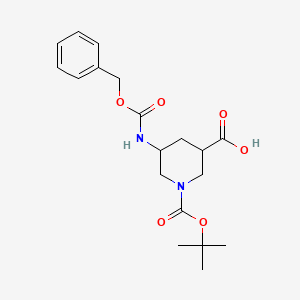
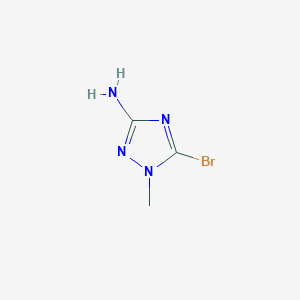
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)
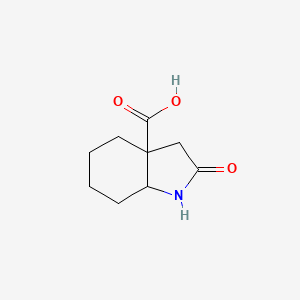
![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis](/img/structure/B12309394.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
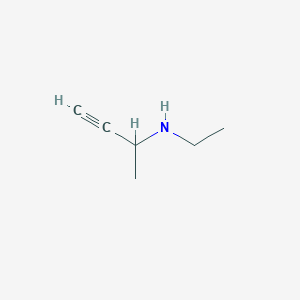

![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
